1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide
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Overview
Description
1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Inotropic Evaluation : Research on similar compounds, such as 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides, has demonstrated potential inotropic (affecting the force of muscle contractions) activity. These compounds were synthesized and evaluated for their ability to increase stroke volume in isolated rabbit-heart preparations, indicating potential applications in heart disease treatment (Liu et al., 2009).
Inhibition of Soluble Epoxide Hydrolase : Another study discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the importance of certain heterocyclic structures in developing potent inhibitors with potential therapeutic applications in diseases modulated by epoxide hydrolases (Thalji et al., 2013).
Antimicrobial and Antitumor Activities
- Novel Thiazolopyrimidines : A study focused on synthesizing novel thiazolopyrimidines showed promising antimicrobial activity without significant antitumor activity. This suggests potential applications in developing antimicrobial agents targeting specific bacterial strains (Said et al., 2004).
Antipsychotic Agents
- Evaluation of Heterocyclic Carboxamides : Research into heterocyclic analogues of known antipsychotic agents led to the development of compounds with potential antipsychotic properties, emphasizing the role of specific structural modifications in enhancing therapeutic efficacy (Norman et al., 1996).
Synthetic Methodologies
- Building Blocks in Heterocyclic Synthesis : The utility of 2-Arylhydrazononitriles as building blocks for synthesizing various heterocyclic compounds, including triazoles and triazolopyridines, underscores the versatility of certain chemical structures in facilitating the synthesis of complex molecules with potential pharmacological activities (Al-Mousawi & Moustafa, 2007).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting potential targets within cancer cells.
Mode of Action
It’s known that the compound is formed through a reaction involving the formation of a c-n bond between the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of a c=o bond .
Biochemical Pathways
Similar compounds have been shown to exhibit growth regulating activity , suggesting that they may influence cell proliferation pathways.
Result of Action
Similar compounds have been shown to have weak to high cytotoxic activities against tumor cell lines , suggesting potential anticancer effects.
Action Environment
It’s known that the activation barrier of the reaction forming this compound can be overcome under certain conditions, such as heating .
Properties
IUPAC Name |
1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-11-3-5-13(6-4-11)15(23-9-7-14(8-10-23)17(20)25)16-18(26)24-19(27-16)21-12(2)22-24/h3-6,14-15,26H,7-10H2,1-2H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLERUGIEIJPJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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